molecular formula C10H13N3S B13070812 3-(4,5-Dimethylthiophen-3-yl)-1-methyl-1H-pyrazol-5-amine

3-(4,5-Dimethylthiophen-3-yl)-1-methyl-1H-pyrazol-5-amine

Cat. No.: B13070812
M. Wt: 207.30 g/mol
InChI Key: AAUUEHCQSSKGPV-UHFFFAOYSA-N
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Description

3-(4,5-Dimethylthiophen-3-yl)-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound that features both a thiophene and a pyrazole ring. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry . Pyrazoles, on the other hand, are well-regarded for their pharmacological properties . The combination of these two rings in a single molecule makes this compound a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-Dimethylthiophen-3-yl)-1-methyl-1H-pyrazol-5-amine typically involves the formation of the thiophene ring followed by the construction of the pyrazole ring. One common method for synthesizing thiophene derivatives is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The pyrazole ring can be formed through the reaction of hydrazines with 1,3-diketones .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the aforementioned synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4,5-Dimethylthiophen-3-yl)-1-methyl-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.

Scientific Research Applications

3-(4,5-Dimethylthiophen-3-yl)-1-methyl-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4,5-Dimethylthiophen-3-yl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The pyrazole ring can enhance the binding affinity and specificity of the compound for its targets. These interactions can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4,5-Dimethylthiophen-3-yl)-1-methyl-1H-pyrazol-5-amine is unique due to the combination of the thiophene and pyrazole rings, which can confer a distinct set of biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C10H13N3S

Molecular Weight

207.30 g/mol

IUPAC Name

5-(4,5-dimethylthiophen-3-yl)-2-methylpyrazol-3-amine

InChI

InChI=1S/C10H13N3S/c1-6-7(2)14-5-8(6)9-4-10(11)13(3)12-9/h4-5H,11H2,1-3H3

InChI Key

AAUUEHCQSSKGPV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1C2=NN(C(=C2)N)C)C

Origin of Product

United States

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